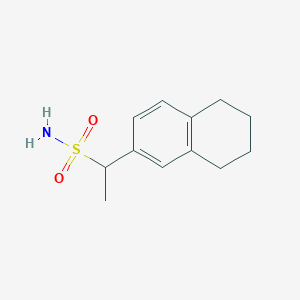![molecular formula C7H11N3O B13642890 4,5,6,7-Tetrahydro-isoxazolo[4,5-c]pyridine-3-methanamine](/img/structure/B13642890.png)
4,5,6,7-Tetrahydro-isoxazolo[4,5-c]pyridine-3-methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5,6,7-Tetrahydro-isoxazolo[4,5-c]pyridine-3-methanamine is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered ring compounds containing one oxygen and one nitrogen atom at adjacent positions. This compound has garnered interest due to its potential biological activities and therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,6,7-Tetrahydro-isoxazolo[4,5-c]pyridine-3-methanamine typically involves the cyclization of appropriate precursors. One common method involves the reaction of propargylic N-hydroxycarbamates with N-alkoxycarbonyl amino ethers via a platinum-carbene intermediate . Another approach includes the base-mediated aldol condensation of 4,5,6,7-tetrahydroisoxazolo[4,3-c]pyridin-4-ones .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of heterocyclic synthesis, such as optimizing reaction conditions for scale-up and ensuring the purity of the final product, would apply.
Chemical Reactions Analysis
Types of Reactions
4,5,6,7-Tetrahydro-isoxazolo[4,5-c]pyridine-3-methanamine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can convert nitro groups to amines or reduce double bonds.
Substitution: Substitution reactions can replace hydrogen atoms with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds.
Scientific Research Applications
4,5,6,7-Tetrahydro-isoxazolo[4,5-c]pyridine-3-methanamine has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: It is used in studies related to enzyme inhibition and receptor binding.
Industry: It can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 4,5,6,7-Tetrahydro-isoxazolo[4,5-c]pyridine-3-methanamine involves its interaction with molecular targets such as Hsp90. By inhibiting the ATPase activity of Hsp90, the compound disrupts the folding cycle of client proteins, leading to their destabilization and degradation. This results in the inhibition of cell growth and proliferation, making it a potential anticancer agent .
Comparison with Similar Compounds
Similar Compounds
4,5,6,7-Tetrahydro-isoxazolo[4,3-c]pyridin-4-ones: These compounds share a similar core structure but differ in their functional groups and biological activities.
Isoxazolo[5,4-c]pyridine derivatives: These compounds have variations in their ring structure and substitution patterns, leading to different chemical and biological properties.
Uniqueness
4,5,6,7-Tetrahydro-isoxazolo[4,5-c]pyridine-3-methanamine is unique due to its specific ring structure and the presence of a methanamine group, which imparts distinct chemical reactivity and biological activity. Its ability to inhibit Hsp90 and potentially other molecular targets makes it a valuable compound for therapeutic research .
Properties
Molecular Formula |
C7H11N3O |
|---|---|
Molecular Weight |
153.18 g/mol |
IUPAC Name |
4,5,6,7-tetrahydro-[1,2]oxazolo[4,5-c]pyridin-3-ylmethanamine |
InChI |
InChI=1S/C7H11N3O/c8-3-6-5-4-9-2-1-7(5)11-10-6/h9H,1-4,8H2 |
InChI Key |
YALUUUTWKNFATQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC2=C1ON=C2CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


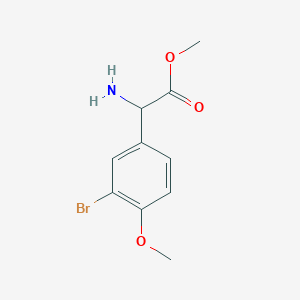


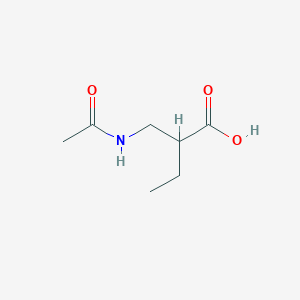
![4-[2-[(5-Chloro-2-methoxybenzoyl)amino]ethyl]benzenesulfonyl fluoride](/img/structure/B13642833.png)

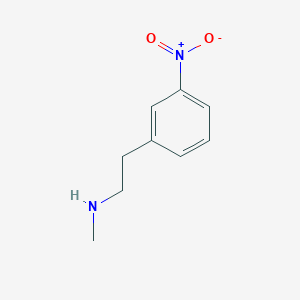

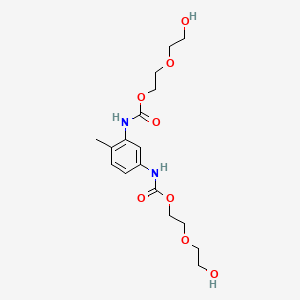
![gadolinium(3+) (2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol 2-[bis({2-[(carboxylatomethyl)(carboxymethyl)amino]ethyl})amino]acetate](/img/structure/B13642872.png)
![(S)-6-(Methoxymethyl)-5-azaspiro[2.4]heptane hydrochloride](/img/structure/B13642873.png)

